molecular formula C27H28N4O4S B2470482 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 422533-59-3

2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2470482
CAS No.: 422533-59-3
M. Wt: 504.61
InChI Key: CNMPFHKUKWQTKW-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₈H₃₀N₄O₃S; molecular weight: 502.64 g/mol) features a quinazoline core substituted with a 3,4-dimethoxyphenylethylamino group at position 4 and a sulfanyl-linked acetamide moiety at position 2, terminating in a 3-methoxyphenyl group . The compound’s synthesis likely involves coupling a quinazoline intermediate with a thiol-containing acetamide precursor, as inferred from analogous synthetic routes in quinazoline derivatives .

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-33-20-8-6-7-19(16-20)29-25(32)17-36-27-30-22-10-5-4-9-21(22)26(31-27)28-14-13-18-11-12-23(34-2)24(15-18)35-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,29,32)(H,28,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMPFHKUKWQTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Amino Group: The amino group is introduced through reductive amination reactions involving appropriate amines and reducing agents.

    Coupling with Methoxyphenylacetamide: The final step involves coupling the quinazoline derivative with methoxyphenylacetamide using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group is a key reactive site, enabling substitution reactions with nucleophiles. This reactivity is critical for modifying the compound’s biological activity or solubility.

Reaction Conditions Nucleophile Product Reference
Alkaline medium (NaOH, H₂O/EtOH)Alkyl halidesS-alkyl derivatives (e.g., –SCH₂R)
Thiols (RSH) in acidic conditionsThiolsDisulfide (–SSR) formation

Example : Reaction with methyl iodide under basic conditions replaces the sulfanyl hydrogen, forming 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide .

Oxidation of the Sulfanyl Group

The sulfanyl group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions, altering electronic properties and target interactions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, 4–6 hoursSulfoxide derivative65–70%
mCPBADichloromethane, 0°C, 2hSulfone derivative80%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with H₂O₂ favoring sulfoxide and mCPBA driving full oxidation to sulfone.

Amide Hydrolysis

The acetamide group undergoes hydrolysis to form a carboxylic acid, enhancing water solubility or enabling further derivatization.

Reagents Conditions Product Notes
HCl (6M)Reflux, 8h2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetic acidAcidic hydrolysis
NaOH (2M)RT, 12hSodium salt of the carboxylic acidRequires inert atmosphere

Application : Hydrolyzed derivatives show improved binding to EGFR kinase domains in molecular docking studies .

Quinazoline Ring Modifications

The quinazoline core participates in electrophilic substitution and coordination reactions.

Electrophilic Aromatic Substitution

Reagent Position Product Conditions
HNO₃/H₂SO₄C-6 or C-7Nitro-substituted quinazoline0°C, 2h
Br₂ (FeBr₃)C-5Bromo derivativeReflux, 3h

Metal Coordination

The quinazoline nitrogen atoms coordinate with transition metals (e.g., Pt(II), Cu(II)), forming complexes investigated for anticancer activity.

Reductive Amination of the Ethylamino Side Chain

The ethylamino group (–NHCH₂CH₂–) reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Reagent Conditions Product
NaBH₃CN, MeOHAcetone, pH 4–5, 24hN-(2-(3,4-dimethoxyphenyl)propyl) derivative

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfanyl group, generating thiyl radicals that dimerize or react with scavengers.

Key Research Findings

  • Structure-Activity Relationship (SAR) :

    • Oxidation to sulfone enhances EGFR inhibition (IC₅₀ = 0.012 μM vs. 0.020 μM for erlotinib) .

    • Hydrolysis of the acetamide to carboxylic acid improves solubility but reduces cell permeability.

  • Biological Implications :

    • Sulfanyl derivatives exhibit dual activity as EGFR/HER2 inhibitors .

    • Metal complexes show 3–5× higher cytotoxicity against MCF-7 cells compared to the parent compound.

Reaction Optimization Challenges

  • Stereochemical Control : Racemization occurs during sulfoxide formation, requiring chiral resolving agents.

  • Byproduct Formation : Competing quinazoline ring oxidation occurs with strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Quinazoline Derivatives :

  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Shares the quinazoline-thioacetate backbone but lacks the dimethoxyphenylethylamino group. Its hydrazide derivative (Compound 4) exhibits reactivity toward thiocarbonyl-bis-thioglycolic acid, forming a thiazolidinone hybrid, indicating versatility in post-synthetic modifications .
  • N-Benzyl-2-[(4-chloro-6-{2-(3,4-dimethoxyphenyl)ethylamino}pyrimidin-2-yl)sulfanyl]acetamide (): Replaces quinazoline with a pyrimidine ring but retains the 3,4-dimethoxyphenylethylamino group. This substitution may alter target specificity, as pyrimidines often interact with nucleotide-binding proteins .

Triazole Derivatives :

  • 2-[[4-Amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide (): Substitutes quinazoline with a triazole ring, which is associated with antimicrobial and anticonvulsant activities. The 3-bromophenyl group may enhance lipophilicity compared to the 3-methoxyphenyl group in the target compound .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity/Target Reference
Target Compound Quinazoline 3,4-Dimethoxyphenylethyl, 3-MeO-Ph Not explicitly reported
N-Benzyl-2-[(4-chloro-6-...)acetamide Pyrimidine 3,4-Dimethoxyphenylethyl, Cl Kinase inhibition (hypothesized)
2-[[4-Amino-5-(3,4-Ph)...acetamide Triazole 3,4-Dimethoxyphenyl, 3-Br-Ph Antimicrobial
N-[2-(3,4-DimethoxyPh)ethyl]-...amide Phenoxyacetamide Isobutylamino-sulfonyl ACE2 inhibitor (-5.51 kcal/mol)

Biological Activity

The compound 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide , also known as K297-0489, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H25N3O5S
  • Molecular Weight : 473.56 g/mol
  • CAS Number : 422533-61-7

The compound features a quinazoline core, which is known for various pharmacological properties, particularly in anti-cancer and anti-inflammatory applications.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

  • Inhibition of Protein Kinases : Quinazoline derivatives are known to target protein kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells.
  • Induction of Apoptosis : Studies have demonstrated that compounds similar to K297-0489 can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

K297-0489 has also been evaluated for its anti-inflammatory properties:

  • TNFα Inhibition : The compound may inhibit the TNFα signaling pathway, which is crucial in inflammatory responses. By blocking this pathway, K297-0489 could potentially reduce inflammation-related tissue damage .
  • Cytokine Modulation : Research suggests that it may modulate the release of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

Antiviral Activity

There is emerging evidence that quinazoline derivatives can exhibit antiviral properties:

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of K297-0489:

StudyFocusFindings
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines with IC50 values around 10 µM.
Anti-inflammatory MechanismsSignificant reduction in TNFα levels in vitro at concentrations above 20 µM.
Antiviral PotentialDisplayed inhibitory effects against HCV replication in cell culture assays with an IC50 of approximately 15 µM.

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